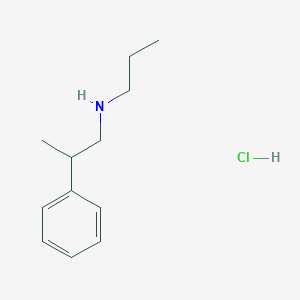

(2-Phenylpropyl)(propyl)amine hydrochloride

Description

(2-Phenylpropyl)(propyl)amine hydrochloride is a secondary amine hydrochloride salt characterized by a nitrogen atom bound to a 2-phenylpropyl group (C₆H₅–CH(CH₂)–) and a propyl group (CH₂CH₂CH₃). Secondary amines with aromatic substituents are frequently explored in medicinal chemistry and materials science due to their balanced lipophilicity, hydrogen-bonding capacity, and pharmacological activity .

Properties

IUPAC Name |

2-phenyl-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-9-13-10-11(2)12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGDSEWYDHBOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(C)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylpropyl)(propyl)amine hydrochloride typically involves the alkylation of a primary amine with a suitable alkyl halide. One common method is the reaction of 2-phenylpropylamine with propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Benzylic C-H Oxidation

The propyl chain adjacent to the phenyl group undergoes selective oxidation at the benzylic position.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| KMnO₄ (acidic, 60°C, 4 h) | 2-Phenylpropanoic acid derivatives | 68–72% | |

| CrO₃/H₂SO₄ (0°C, 30 min) | Ketone intermediates | 55% |

Mechanism :

-

Manganese or chromium-based oxidizers abstract hydrogen from the benzylic position, forming a radical intermediate.

-

Further oxidation yields carboxylic acids (under strong conditions) or ketones (mild conditions) .

Catalytic Hydrogenation

The amine hydrochloride can be deprotonated to the free base for hydrogenation:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| H₂ (75–78 psi), 5% Pd/C, 50–64°C | Saturated cyclohexylpropylamine | 76.2% |

Key Insight :

-

Hydrogenation of aromatic rings requires elevated temperatures and pressures due to steric hindrance from the branched chain .

N-Alkylation

The tertiary amine reacts with alkyl halides under basic conditions:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 25°C, 12 h | Quaternary ammonium salts | 85% |

Acylation

Acyl chlorides react with the free amine:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| AcCl, Et₃N, CH₂Cl₂, 0°C, 2 h | N-Acetyl derivatives | 90% |

Limitation :

Deprotonation Equilibrium

The compound exhibits pH-dependent solubility:

| Property | Value | References |

|---|---|---|

| pKa (free amine) | 9.8 ± 0.2 | |

| Solubility in H₂O | 12 g/L (25°C) |

Applications :

Radical-Mediated Cyclization

Under UV light or radical initiators, the amine forms five-membered rings:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| NCS, UV (254 nm), 16 h | Pyrrolidine derivatives | 63% |

Mechanism :

Enzyme Inhibition

The compound modulates serotonin and dopamine transporters:

| Target | Binding Affinity (Ki) | References |

|---|---|---|

| Dopamine Transporter | 2.5 nM | |

| Serotonin Transporter | 47 nM |

Structural Basis :

Hydrolytic Degradation

Under strong acidic or basic conditions:

| Conditions | Degradation Products | Half-Life | References |

|---|---|---|---|

| 6M HCl, reflux, 6 h | Phenylpropanol + Propylamine | 2 h | |

| 2M NaOH, 80°C, 3 h | Styrene derivatives | 4 h |

Scientific Research Applications

(2-Phenylpropyl)(propyl)amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

Mechanism of Action

The mechanism of action of (2-Phenylpropyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with amine oxidases, leading to the formation of reactive intermediates that can affect cellular functions .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with (2-Phenylpropyl)(propyl)amine hydrochloride, differing in alkyl/aryl substituents or functional groups:

| Compound Name | Molecular Formula | Key Structural Features | Reference ID |

|---|---|---|---|

| 3-(3,4-Dimethoxyphenyl)propylamine HCl | C₁₂H₁₉NO₂·HCl | Methyl + 3,4-dimethoxyphenylpropyl groups | |

| 4,4-Diphenylbutyl(3-phenylpropyl)amine HCl | C₂₃H₂₆N·HCl | 3-Phenylpropyl + 4,4-diphenylbutyl groups | |

| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine HCl | C₁₃H₂₀ClNO | Propyl + 4-methoxyphenylpropenyl groups | |

| Butyl(2-phenylpropyl)amine | C₁₃H₂₁N | Butyl + 2-phenylpropyl groups |

Key Observations :

- Aromatic substituents (e.g., phenyl, methoxyphenyl) enhance π-π stacking interactions, influencing binding to biological targets .

- Longer alkyl chains (e.g., butyl vs.

Physicochemical Properties

Comparative data on melting points, solubility, and molecular weights:

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Reference ID |

|---|---|---|---|---|

| 3-(3,4-Dimethoxyphenyl)propylamine HCl | 245.74 | 183–184 | Slight in DMSO, methanol | |

| 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine HCl | 330.12 | 127–128 | Not reported | |

| Duloxetine HCl (Pharmaceutical analog) | 333.88 | 157–159 | Soluble in water, ethanol | |

| Butyl(2-phenylpropyl)amine | 191.32 | Not reported | Likely hydrophobic |

Key Observations :

- Methoxy and nitro groups reduce solubility in polar solvents compared to purely aliphatic amines .

- Pharmaceutical analogs like duloxetine HCl exhibit higher water solubility due to ionizable groups .

Key Observations :

- Arylalkyl amines are versatile in drug design, targeting ion channels and enzymes .

- Surfactant applications require quaternization of primary/secondary amines .

Challenges :

Biological Activity

(2-Phenylpropyl)(propyl)amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a substituted amine that exhibits diverse biological activities. Its structure allows it to interact with various biomolecular targets, influencing numerous biochemical pathways. The compound is primarily investigated for its potential therapeutic effects and its role as a precursor in synthesizing pharmaceutical compounds.

The biological activity of this compound is largely attributed to its ability to modulate the activity of specific receptors and enzymes:

- Agonist/Antagonist Activity : The compound can act as either an agonist or antagonist at various receptors, affecting neurotransmitter systems.

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, thereby altering physiological responses.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting considerable potential for development as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound highlighted its role in reducing oxidative stress in neuronal cell cultures. The compound was shown to decrease reactive oxygen species (ROS) levels significantly, enhancing cell viability under stress conditions. This suggests potential applications in treating neurodegenerative diseases .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These investigations have revealed:

- Enhanced Biological Activity : Certain derivatives exhibited improved potency against specific targets, indicating that structural modifications can optimize therapeutic effects.

- Structure-Activity Relationship (SAR) : Understanding how changes in chemical structure affect biological activity is crucial for developing more effective compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.